molecular formula C21H24N4 B7552371 N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine

N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine

Cat. No.: B7552371
M. Wt: 332.4 g/mol
InChI Key: VEMICKXOQFSWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine involves its binding to the dopamine D3 receptor. By binding to this receptor, it acts as an antagonist, blocking the effects of dopamine. This leads to a decrease in the reward response, which can be beneficial in the treatment of addiction. It also leads to a decrease in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By blocking the dopamine D3 receptor, it leads to a decrease in the reward response, which can be beneficial in the treatment of addiction. It also leads to a decrease in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. However, it is important to note that further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor, which can be beneficial in the development of drugs to treat addiction and other disorders related to dopamine dysfunction. However, a limitation of this compound is its potential toxicity, which can limit its use in certain experiments. It is important to carefully consider the advantages and limitations of this compound before using it in lab experiments.

Future Directions

There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine. One direction is the further exploration of its potential use in the treatment of addiction and other disorders related to dopamine dysfunction. Another direction is the development of more selective and potent compounds based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine involves several steps. The first step is the reaction of 4-bromoquinazoline with benzylpiperidine to form N-benzyl-4-bromoquinazolin-4-amine. This intermediate is then reacted with methylamine to produce the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to have potential applications in scientific research. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the development of drugs to treat addiction and other disorders related to dopamine dysfunction. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-2-6-18(7-3-1)15-25-12-10-17(11-13-25)14-22-21-19-8-4-5-9-20(19)23-16-24-21/h1-9,16-17H,10-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMICKXOQFSWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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